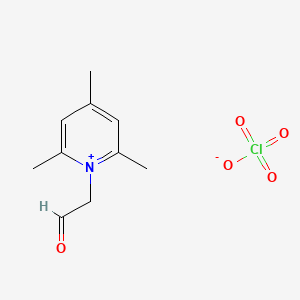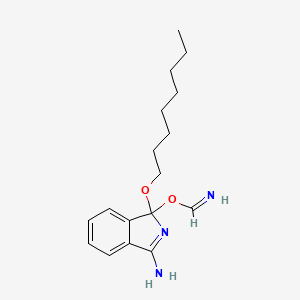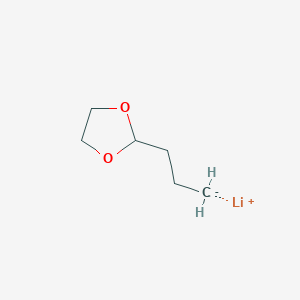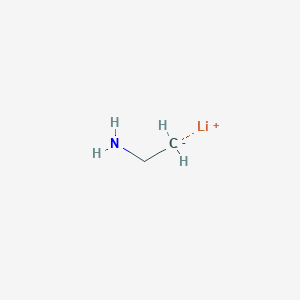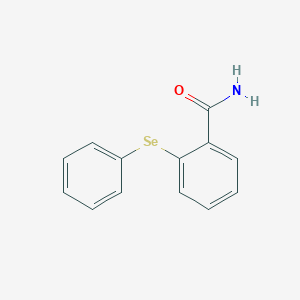
N~1~-Hexadecylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Hexadecylbutane-1,4-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of a hexadecyl group attached to the nitrogen atom of a butane-1,4-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexadecylbutane-1,4-diamine typically involves the reaction of hexadecylamine with butane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1-Hexadecylbutane-1,4-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity N1-Hexadecylbutane-1,4-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Hexadecylbutane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: N1-Hexadecylbutane-1,4-diamine can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under an inert atmosphere to avoid unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reactions are performed under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines with different functional groups.
Applications De Recherche Scientifique
N~1~-Hexadecylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: N1-Hexadecylbutane-1,4-diamine is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of N1-Hexadecylbutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediamine: A simpler diamine with a shorter carbon chain.
Hexadecylamine: An amine with a long hexadecyl chain but lacking the butane-1,4-diamine backbone.
N,N-Dimethyl-1,4-butanediamine: A derivative of butane-1,4-diamine with dimethyl groups attached to the nitrogen atoms.
Uniqueness
N~1~-Hexadecylbutane-1,4-diamine is unique due to the combination of a long hexadecyl chain and a butane-1,4-diamine backbone. This structural feature imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different amines. The presence of both hydrophobic and hydrophilic regions in the molecule allows for versatile interactions with various chemical and biological systems.
Propriétés
Numéro CAS |
125648-17-1 |
|---|---|
Formule moléculaire |
C20H44N2 |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
N'-hexadecylbutane-1,4-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21/h22H,2-21H2,1H3 |
Clé InChI |
QHYOCLZQBOTQDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
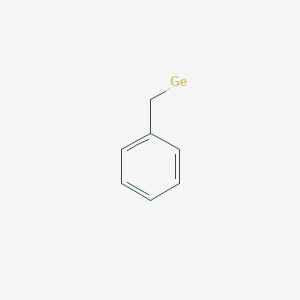
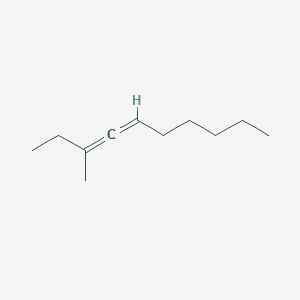
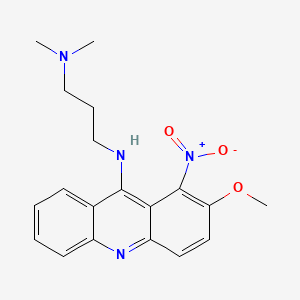
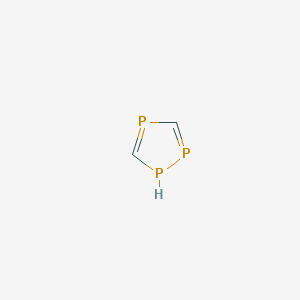
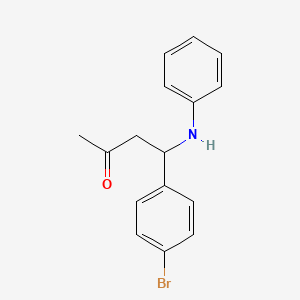
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

